molecular formula C11H14Cl2N2 B1530248 1-(2,4-Dichlorophenyl)piperidin-4-amine CAS No. 1183376-98-8

1-(2,4-Dichlorophenyl)piperidin-4-amine

Cat. No.: B1530248
CAS No.: 1183376-98-8
M. Wt: 245.14 g/mol
InChI Key: WQSPQMDXJQLZCQ-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorophenyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1183376-98-8 . It has a molecular weight of 245.15 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-4-piperidinamine . The InChI Code for this compound is 1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14Cl2N2 . The structure includes a piperidine ring attached to a dichlorophenyl group .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 367.1±42.0 °C . The predicted density is 1.269±0.06 g/cm3 . The predicted pKa value is 9.92±0.20 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and spectroscopic characterization of complexes incorporating amines such as piperidine highlight the diverse applications of piperidine derivatives in coordination chemistry. For instance, Co(III) complexes with piperidine demonstrate the utility of these compounds in creating sophisticated molecular structures, with X-ray diffraction studies revealing intricate hydrogen bonding and π–π interactions within their crystalline forms (Amirnasr et al., 2001).

Reactivity and Mechanisms

  • Studies on the kinetics and mechanisms of reactions involving alicyclic amines, including piperidine, offer insights into their reactivity. For example, the interaction between piperidine and other compounds in kinetically studied reactions provides valuable data for understanding the behavior of these amines in chemical processes (Castro et al., 2001).

Advanced Materials and Molecular Design

  • Piperidine derivatives have been explored for their potential in materials science and molecular design. A novel compound featuring piperidine was synthesized, demonstrating applications in creating materials with specific electronic and structural properties. Quantum chemical studies, including density functional theory (DFT) calculations, provide deep insights into the molecular geometry and electronic characteristics of these compounds (Fatma et al., 2017).

Catalysis and Synthetic Applications

  • Piperidine derivatives serve as key intermediates in catalytic processes and synthetic chemistry, facilitating the development of complex organic molecules. For instance, gold catalysis has been employed for the formal synthesis of piperidin-4-ones, demonstrating the versatility of piperidine-based compounds in organic synthesis (Cui et al., 2009).

Antioxidant Properties

  • Research into the antioxidant properties of piperidine derivatives, such as the synthesis and characterization of a novel molecule with significant efficacy, showcases the potential of these compounds in pharmacology and biochemistry. NMR studies and theoretical calculations support the understanding of their molecular behavior and reactivity (Dineshkumar & Parthiban, 2022).

Safety and Hazards

The safety information available indicates that “1-(2,4-Dichlorophenyl)piperidin-4-amine” has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the mitogen-activated protein kinase 10 .

Mode of Action

The exact mode of action of 1-(2,4-Dichlorophenyl)piperidin-4-amine is not well-documented. It is likely that the compound interacts with its target protein, leading to changes in the protein’s activity. This can result in alterations to cellular processes and pathways .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-8-1-2-11(10(13)7-8)15-5-3-9(14)4-6-15/h1-2,7,9H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPQMDXJQLZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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